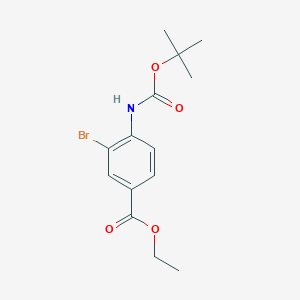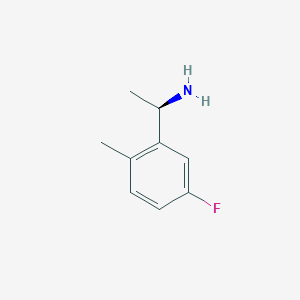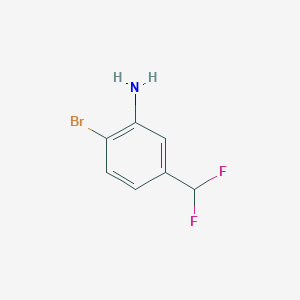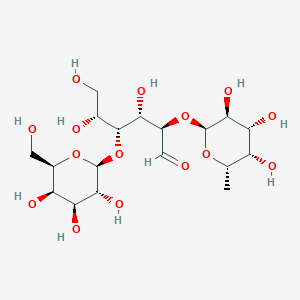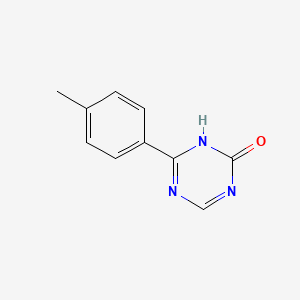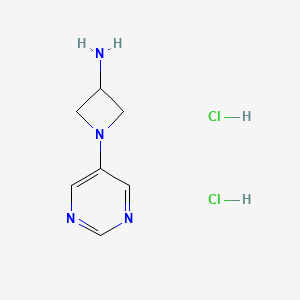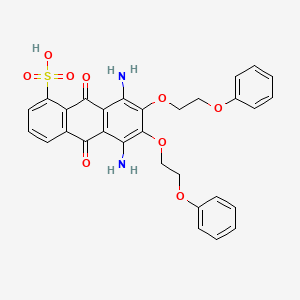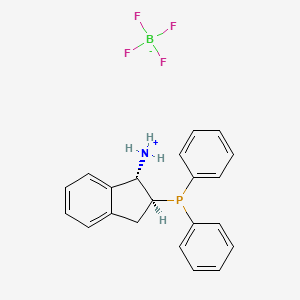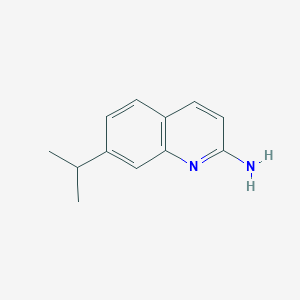![molecular formula C39H73Na2O8P B13140697 disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The compound is characterized by its long-chain fatty acids and phosphate group, which contribute to its unique chemical properties and biological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate typically involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step is usually carried out using phosphorus oxychloride or phosphoric acid under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like chromatography or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: The phosphate group can participate in substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted phospholipids, which have distinct chemical and biological properties.
科学的研究の応用
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in different chemical environments.
Biology: The compound is essential for studying cell membrane dynamics, lipid-protein interactions, and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic applications in drug delivery systems and as a component of liposomal formulations.
Industry: The compound is used in the formulation of cosmetics, food additives, and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with membrane proteins and other lipids, modulating their functions and facilitating various cellular processes. The phosphate group plays a crucial role in signal transduction pathways by acting as a docking site for signaling molecules.
類似化合物との比較
Similar Compounds
- Disodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
- Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-6-enoyl]oxypropyl] phosphate
Uniqueness
Disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate is unique due to its specific fatty acid composition and the position of the double bond in the octadec-9-enoyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C39H73Na2O8P |
|---|---|
分子量 |
746.9 g/mol |
IUPAC名 |
disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h18,20,37H,3-17,19,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b20-18-;;/t37-;;/m1../s1 |
InChIキー |
HMYXPHZNMYGTGU-NWLWFKSDSA-L |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


